![molecular formula C11H17ClN2O2S B1520000 [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride CAS No. 71398-49-7](/img/structure/B1520000.png)
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride
Overview
Description
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride is a synthetic organic compound. This molecule is often utilized in chemical research due to its unique structural features and its ability to undergo various chemical reactions. It plays a significant role in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride typically begins with the reaction of 4-chloromethylphenyl sulfone with pyrrolidine. This is followed by the introduction of a methanamine group. The reaction sequence involves several steps, including nucleophilic substitution and reduction reactions.
Industrial Production Methods
On an industrial scale, this compound is produced through an optimized process that includes bulk chemical reactions and purification steps such as recrystallization to ensure high purity and yield. Large-scale synthesis might also employ different solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, which may transform the methanamine group into various oxidized forms.
Reduction: : The sulfonyl group can be reduced under strong reducing conditions to form sulfides.
Substitution: : Both aromatic and sulfonyl groups can participate in substitution reactions, making it versatile in forming various derivatives.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminium hydride.
Substitution reagents: : Including halogens and nucleophiles.
Major Products
The reactions typically yield products such as sulfonamides, sulfides, and other derivatives depending on the specific reaction pathway chosen.
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for the synthesis of more complex molecules and intermediates.
Biology
In biological research, this compound is studied for its potential inhibitory effects on specific enzymes or receptors, contributing to the understanding of various biological pathways.
Medicine
Its structure lends itself to exploration in drug development, particularly in the creation of novel therapeutic agents targeting specific diseases.
Industry
Industrially, it can be used in the manufacturing of specialty chemicals and materials due to its reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby influencing biological pathways. Its sulfonyl and amine groups are particularly crucial in these interactions, facilitating binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
[4-(Pyrrolidine-1-sulfonyl)phenyl]methanol: : Similar in structure but with a hydroxyl group instead of an amine.
[4-(Methylsulfonyl)phenyl]methanamine hydrochloride: : Where the pyrrolidine is replaced with a methyl group.
Uniqueness
This article should give you a thorough overview of the compound’s characteristics, methods of preparation, reactions, applications, and comparisons. Let me know if there's anything more specific you'd like to dive into!
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYKINGCZINYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




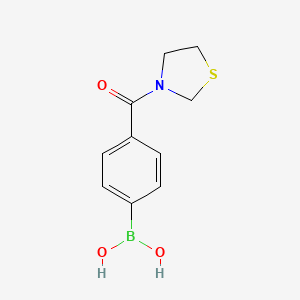
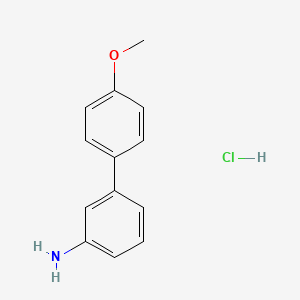
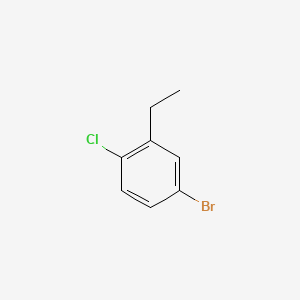

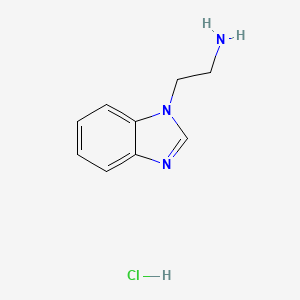

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)
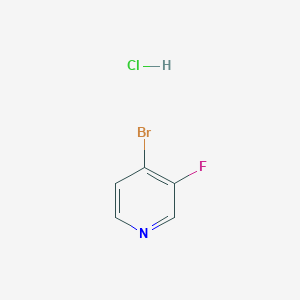
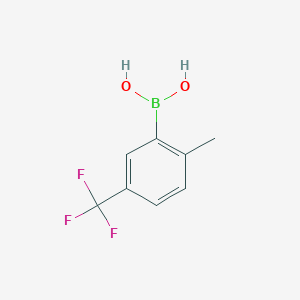

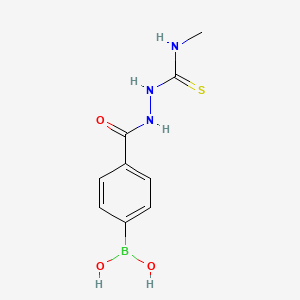
![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
